4,6-Difluorooxindole
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Overview
Description
4,6-Difluorooxindole is a synthetic organic compound with the molecular formula C8H5F2NO and a molecular weight of 169.13 g/mol . It is a derivative of oxindole, where two fluorine atoms are substituted at the 4th and 6th positions of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct fluorination of oxindole derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 4,6-Difluorooxindole may involve multi-step synthesis starting from commercially available precursors. The process often includes steps like halogenation, cyclization, and purification to achieve the desired product with high purity . The scalability of the synthesis is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
4,6-Difluorooxindole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole-2-carboxylic acids, while reduction can produce dihydrooxindoles .
Scientific Research Applications
4,6-Difluorooxindole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Difluorooxindole involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and increase its lipophilicity, which can improve its binding affinity to biological targets . This makes it a valuable scaffold in the design of enzyme inhibitors and receptor modulators .
Comparison with Similar Compounds
Similar Compounds
4,5-Difluorooxindole: Another fluorinated oxindole with fluorine atoms at the 4th and 5th positions.
4,6-Dichlorooxindole: A similar compound with chlorine atoms instead of fluorine.
4,6-Dibromooxindole: A brominated analogue of 4,6-Difluorooxindole.
Uniqueness
This compound is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable tool in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
4,6-difluoro-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-4-1-6(10)5-3-8(12)11-7(5)2-4/h1-2H,3H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFYSTJIJULFHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2F)F)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611946 |
Source
|
Record name | 4,6-Difluoro-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247564-57-4 |
Source
|
Record name | 4,6-Difluoro-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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